Pentanoic acid, 4-methylphenyl ester
Description
Pentanoic acid, 4-methylphenyl ester is an organic compound comprising a pentanoic acid backbone esterified with 4-methylphenol. These esters are commonly associated with flavor profiles in fermented products, biological activities (e.g., antifungal, cytotoxic), and roles in metabolic pathways .
Properties
CAS No. |
10415-86-8 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(4-methylphenyl) pentanoate |
InChI |
InChI=1S/C12H16O2/c1-3-4-5-12(13)14-11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3 |
InChI Key |
XDIFYXKFWPNGRV-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OC1=CC=C(C=C1)C |
Canonical SMILES |
CCCCC(=O)OC1=CC=C(C=C1)C |
Other CAS No. |
10415-86-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Functional Groups
The ester group and substituent positions significantly influence physicochemical and biological properties:
Physicochemical Properties and Stability
- Volatility : Methyl and ethyl esters are more volatile than aromatic esters (e.g., phenyl derivatives), making them prominent in flavor profiles .
- Solubility : Alkyl esters (e.g., methyl, ethyl) are generally more soluble in polar solvents than aromatic esters due to reduced steric hindrance .
- Thermal Stability: Esters with oxo-groups (e.g., 4-oxo-pentanoic acid methyl ester) may decompose at lower temperatures due to ketone reactivity .
Antifungal Effects
- Ethyl 4-methylpentanoate: Produced by yeast strains (e.g., Candida intermedia), it inhibits Botrytis cinerea hyphal growth and spore germination, likely through membrane disruption .
- Methyl 4-oxo-pentanoate: A major component (53.44% peak area) in jackfruit extract, though its direct antimicrobial role requires further study .
Cytotoxicity in Cancer Therapy
- Pd/Pt Complexes with 4-Methylpentanoate Ligands: These complexes show dose-dependent cytotoxicity in colon cancer cells (HCT116, CaCo-2). Palladium(II) complex No. 2 (n-Pr ester) and platinum(II) complex No. 7 (n-Bu ester) are particularly effective, suggesting ester chain length modulates activity .
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